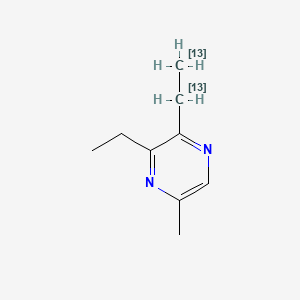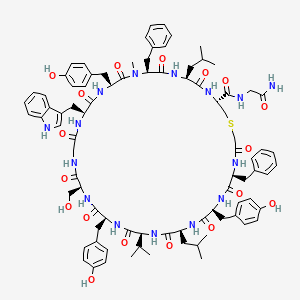
Halo tag TMR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Halo tag TMR is a fluorescent dye that is widely used in biological and chemical research. It is composed of a chloroalkane unit and tetramethylrhodamine (TMR) dye. The chloroalkane unit serves as the reactive substrate for Halo protein, while the TMR dye provides fluorescence. This compound is known for its high specificity and affinity for Halo protein, making it an excellent tool for protein labeling and imaging in living cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Halo tag TMR involves the conjugation of the chloroalkane unit with the TMR dye. The chloroalkane unit is typically synthesized through a series of organic reactions, including halogenation and alkylation. The TMR dye is then attached to the chloroalkane unit through a nucleophilic substitution reaction. The reaction conditions usually involve mild temperatures and the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The industrial production also includes rigorous quality control measures to ensure the consistency and reliability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Halo tag TMR primarily undergoes nucleophilic substitution reactions due to the presence of the chloroalkane unit. This reaction allows the compound to covalently bind to Halo protein, forming a stable complex. The compound does not typically undergo oxidation or reduction reactions under physiological conditions .
Common Reagents and Conditions
The nucleophilic substitution reaction of this compound with Halo protein is facilitated by the presence of a suitable buffer solution, such as phosphate-buffered saline (PBS). The reaction is carried out at physiological pH and temperature, ensuring that the protein remains functional throughout the process .
Major Products Formed
The major product formed from the reaction of this compound with Halo protein is a covalently bound complex that exhibits strong fluorescence. This complex is highly stable and can be used for various imaging and analytical applications .
Aplicaciones Científicas De Investigación
Halo tag TMR has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:
Protein Labeling and Imaging: this compound is extensively used for labeling and imaging proteins in living cells. .
Protein-Protein Interactions: The compound is also used to study protein-protein interactions by labeling one of the interacting proteins with this compound.
Cellular Imaging: The compound is used in various cellular imaging techniques, including fluorescence microscopy and flow cytometry, to study cellular processes and functions.
Mecanismo De Acción
The mechanism of action of Halo tag TMR involves the formation of a covalent bond between the chloroalkane unit of the compound and the Halo protein. This reaction is facilitated by the high affinity of the chloroalkane unit for the active site of the Halo protein. Once bound, the TMR dye provides strong fluorescence, allowing researchers to visualize the labeled protein. The covalent bond formed is highly stable, ensuring that the labeled protein remains fluorescent even under denaturing conditions .
Comparación Con Compuestos Similares
Halo tag TMR is unique in its high specificity and affinity for Halo protein, which sets it apart from other fluorescent dyes. Some similar compounds include:
SNAP-tag: This compound also forms a covalent bond with its target protein but uses a different reactive group.
CLIP-tag: Similar to SNAP-tag, CLIP-tag uses a different reactive group to label proteins.
Fluorescent Proteins (e.g., GFP): Green fluorescent protein (GFP) and its variants are widely used for protein labeling.
Propiedades
Fórmula molecular |
C35H42ClN3O6 |
|---|---|
Peso molecular |
636.2 g/mol |
Nombre IUPAC |
4-[2-[2-(6-chlorohexoxy)ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C35H42ClN3O6/c1-38(2)25-10-13-28-31(22-25)45-32-23-26(39(3)4)11-14-29(32)33(28)30-21-24(9-12-27(30)35(41)42)34(40)37-16-18-44-20-19-43-17-8-6-5-7-15-36/h9-14,21-23H,5-8,15-20H2,1-4H3,(H-,37,40,41,42) |
Clave InChI |
YORHEDWUCXZZLS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCCCCCCl)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)

![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)

![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)

![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)




